Ripk1-IN-16
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Overview
Description
Ripk1-IN-16 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to achieve the final this compound compound. These intermediates often contain functional groups that enhance the inhibitory activity of the final product .
Scientific Research Applications
Ripk1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as autoimmune disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1
Mechanism of Action
Ripk1-IN-16 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding pocket and the allosteric regulatory domain of RIPK1 .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis.
GSK2656157: A type II RIPK1 inhibitor with a different binding mode.
LD4172: A first-in-class RIPK1 degrader developed using proteolysis targeting chimera (PROTAC) technology
Uniqueness of Ripk1-IN-16
This compound is unique due to its high selectivity and potency in inhibiting RIPK1. Unlike other inhibitors, this compound targets both the ATP-binding pocket and the allosteric regulatory domain, providing a dual mechanism of action that enhances its therapeutic potential .
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-sulfanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-25-15-9-5-6-10-16(15)27-12-14(20(25)28)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 |
InChI Key |
IECXSYCNRXFRJS-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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